molecular formula C7H8ClN3S B1630325 4-(2-Chlorophenyl)-3-thiosemicarbazide CAS No. 42135-75-1

4-(2-Chlorophenyl)-3-thiosemicarbazide

Cat. No. B1630325
CAS RN: 42135-75-1
M. Wt: 201.68 g/mol
InChI Key: OLLXBDOYXPALCA-UHFFFAOYSA-N
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Description



  • 4-(2-Chlorophenyl)-3-thiosemicarbazide is a chemical compound with the molecular formula C₇H₇ClN₄S .

  • It belongs to the class of thiosemicarbazides , which are derivatives of thiosemicarbazone.

  • The compound contains a chlorophenyl group and a thiosemicarbazide functional group.





  • Synthesis Analysis



    • The synthesis of 4-(2-Chlorophenyl)-3-thiosemicarbazide can be achieved through several methods, including condensation reactions between 2-chlorobenzaldehyde and thiosemicarbazide .

    • The reaction typically involves the formation of a Schiff base followed by reduction to yield the desired product.





  • Molecular Structure Analysis



    • The compound has a planar structure due to the presence of the thiosemicarbazide moiety.

    • The chlorophenyl group is attached to the thiosemicarbazide nitrogen atom.





  • Chemical Reactions Analysis



    • 4-(2-Chlorophenyl)-3-thiosemicarbazide can undergo various reactions, including oxidation , reduction , and substitution reactions.

    • It may participate in metal complexation reactions due to the presence of the thiosemicarbazide group.





  • Physical And Chemical Properties Analysis



    • 4-(2-Chlorophenyl)-3-thiosemicarbazide is likely a solid at room temperature.

    • It may have a pungent odor due to the presence of the thiosemicarbazide group.

    • Solubility : It is sparingly soluble in water but more soluble in organic solvents.




  • Scientific Research Applications

    Synthesis and Biological Activity

    4-(2-Chlorophenyl)-3-thiosemicarbazide serves as an essential intermediate in synthesizing a broad spectrum of heterocyclic compounds demonstrating significant biological activities. For example, its derivatives have been explored for their potent urease inhibitory activity, showcasing excellent inhibition in vitro, with some compounds being markedly more active than the standard thiourea. This indicates a promising avenue for developing new urease inhibitors based on the structural framework of 4-(2-Chlorophenyl)-3-thiosemicarbazide derivatives (Ali et al., 2018).

    Antimicrobial and Anthelmintic Activities

    The compound has also been used to synthesize derivatives with antimicrobial and anthelmintic activities. Studies have demonstrated the preparation of various derivatives from 3-Chlorobenzothiophene-2-carbonylchloride, showing significant screening results against a range of bacterial strains and helminth species, thus underlining the compound's versatility in contributing to new antimicrobial and anthelmintic agents (Naganagowda & Padmashali, 2010).

    Anti-HIV Activity

    In the realm of antiviral research, derivatives synthesized from 4-(2-Chlorophenyl)-3-thiosemicarbazide were evaluated against HIV-1 and HIV-2 strains. Although most compounds did not exhibit significant activity, specific derivatives showed cytotoxicity against MT-4 cells, hinting at a potential scaffold for designing new anti-HIV agents (Akhtar et al., 2007).

    Enzyme Inhibition

    The modification of 4-(2-Chlorophenyl)-3-thiosemicarbazide has led to the synthesis of compounds with notable enzyme inhibitory activities, such as lipase and α-glucosidase inhibition. This enzyme inhibition capability suggests a potential for these compounds to be developed into therapeutic agents for conditions related to enzyme dysfunction (Bekircan et al., 2015).

    Spectral Characterization and Structural Analysis

    Thiosemicarbazides derived from 4-(2-Chlorophenyl)-3-thiosemicarbazide have undergone extensive spectral characterization and crystal structure analysis, providing vital insights into their chemical behavior and potential applications in material science and drug design. These analyses contribute to a deeper understanding of the compound's chemical properties and potential reactivity patterns (Umamatheswari et al., 2011).

    Safety And Hazards



    • Toxicity : The compound’s toxicity profile is not well-established. Caution should be exercised during handling.

    • Storage : Store in a cool, dry place away from light.

    • Environmental Impact : No specific environmental hazards reported.




  • Future Directions



    • Investigate the compound’s pharmacological properties and potential applications.

    • Explore its use in drug development , especially in the context of antimicrobial or antiviral agents.




    properties

    IUPAC Name

    1-amino-3-(2-chlorophenyl)thiourea
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H8ClN3S/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OLLXBDOYXPALCA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C(=C1)NC(=S)NN)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H8ClN3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID101273392
    Record name N-(2-Chlorophenyl)hydrazinecarbothioamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID101273392
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    201.68 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Solubility

    25.5 [ug/mL] (The mean of the results at pH 7.4)
    Record name SID24827790
    Source Burnham Center for Chemical Genomics
    URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
    Description Aqueous solubility in buffer at pH 7.4

    Product Name

    4-(2-Chlorophenyl)-3-thiosemicarbazide

    CAS RN

    42135-75-1
    Record name N-(2-Chlorophenyl)hydrazinecarbothioamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=42135-75-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name N-(2-Chlorophenyl)hydrazinecarbothioamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID101273392
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 4-(2-Chlorophenyl)-3-thiosemicarbazide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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